5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It includes a benzyl group, an ethoxyphenyl group, and a pyrazolo[4,3-c]quinoline core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-c]quinoline core, followed by the attachment of the benzyl and ethoxyphenyl groups . The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, with a benzyl group attached at the 5-position and a 4-ethoxyphenyl group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as the inhibition of enzyme activity or modulation of receptor signaling .
Result of Action
The action of quinoline derivatives often results in changes to cellular processes, which can lead to therapeutic effects .
Action Environment
The action of 5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-benzyl-3-(4-ethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-2-29-20-14-12-19(13-15-20)24-22-17-28(16-18-8-4-3-5-9-18)23-11-7-6-10-21(23)25(22)27-26-24/h3-15,17H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYFTPIJVIQBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.